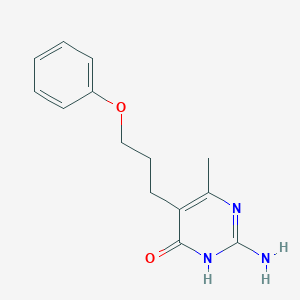
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is a chemical compound with the molecular formula C10H6Cl4NO2S. This compound is characterized by the presence of a benzonitrile core substituted with four chlorine atoms and a sulfonyl group attached to an isopropyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-isopropylbenzonitrile with chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to achieve the tetrachloro substitution . The sulfonyl group is then introduced using reagents like chlorosulfonic acid or sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors and sulfonation units to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine and sulfonyl groups, the compound is less reactive towards electrophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Chlorination: Chlorine gas, sulfuryl chloride.
Sulfonation: Chlorosulfonic acid, sulfonyl chlorides.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Amines: Reduction of the nitrile group yields amines.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds and interact with nucleophilic sites, while the sulfonyl group can participate in various chemical reactions. The chlorine atoms contribute to the compound’s reactivity and stability by influencing the electron density on the aromatic ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the tetrachloro substitution.
Benzonitrile, 4-(1-methylethyl)-: Similar structure but lacks the sulfonyl group.
Uniqueness
Benzonitrile, 4-((1-methylethyl)sulfonyl)-2,3,5,6-tetrachloro- is unique due to the combination of its tetrachloro substitution and the presence of both nitrile and sulfonyl functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
56916-62-2 |
|---|---|
Molekularformel |
C10H7Cl4NO2S |
Molekulargewicht |
347.0 g/mol |
IUPAC-Name |
2,3,5,6-tetrachloro-4-propan-2-ylsulfonylbenzonitrile |
InChI |
InChI=1S/C10H7Cl4NO2S/c1-4(2)18(16,17)10-8(13)6(11)5(3-15)7(12)9(10)14/h4H,1-2H3 |
InChI-Schlüssel |
GGTVKEBYBCEUQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



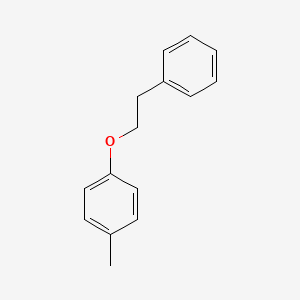

![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
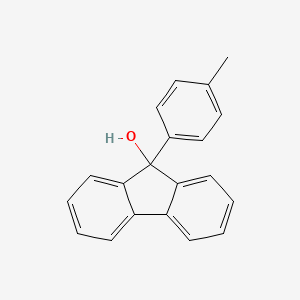
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
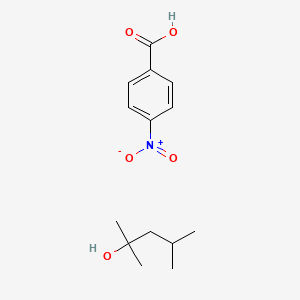
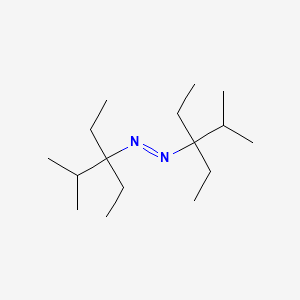



![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
